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Compound of Interest

Compound Name: (S)-3-Hydroxymyristic acid

Cat. No.: B014223 Get Quote

Application Note

(S)-3-Hydroxymyristic acid is a chiral long-chain fatty acid that plays a crucial role in the field

of immunology and drug development. It is an essential component of Lipid A, the hydrophobic

anchor of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. As

a key structural motif of this potent endotoxin, (S)-3-hydroxymyristic acid is integral to the

activation of the innate immune system through the Toll-like receptor 4 (TLR4) signaling

pathway. The availability of synthetically derived, high-purity (S)-3-hydroxymyristic acid is

therefore critical for research into the mechanisms of bacterial pathogenesis, the development

of novel vaccine adjuvants, and the screening of potential sepsis therapeutics. This document

provides detailed protocols for the enantioselective synthesis of (S)-3-hydroxymyristic acid,

enabling researchers to obtain this vital molecule for their studies.

Data Presentation
A summary of the key quantitative data for the synthesis of (S)-3-Hydroxymyristic acid is

presented in the table below.
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Parameter Value

Chemical Formula C₁₄H₂₈O₃

Molecular Weight 244.37 g/mol

CAS Number 35683-15-9

Appearance White solid

Melting Point 75-78 °C

Optical Rotation [α]D²⁰ +0.9 (c 0.5, CHCl₃)

Enantiomeric Excess (ee) >99%

Yield 69%

Table 1: Physicochemical and quantitative data for synthesized (S)-3-Hydroxymyristic acid.

Experimental Protocols
The following protocols describe two effective methods for the enantioselective synthesis of

(S)-3-Hydroxymyristic acid.

Protocol 1: Organocatalytic Asymmetric Aldol Reaction
This protocol utilizes a proline-derived organocatalyst to achieve a highly enantioselective aldol

reaction, which is a key step in establishing the chiral center of the target molecule.

Materials:

Dodecanal

Hydroxyacetone

(S)-Proline derived organocatalyst

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

Dimethyl sulfoxide (DMSO)
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Water

Sodium borohydride (NaBH₄)

Methanol

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium

sulfate)

Silica gel for column chromatography

Procedure:

Asymmetric Aldol Reaction:

To a solution of dodecanal (1.0 eq) and hydroxyacetone (1.5 eq) in a mixture of DMSO

and water, add the (S)-proline derived organocatalyst (0.1 eq) and Cu(OTf)₂ (0.05 eq).

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by

TLC.

Upon completion, quench the reaction with saturated aqueous ammonium chloride

solution and extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the chiral 1,3-keto

alcohol.

Reduction of the Ketone:

Dissolve the purified 1,3-keto alcohol (1.0 eq) in methanol and cool the solution to 0 °C.

Add sodium borohydride (1.5 eq) portion-wise and stir the reaction for 1-2 hours at 0 °C.

Quench the reaction by the slow addition of water and remove the methanol under

reduced pressure.
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Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine,

dry over anhydrous sodium sulfate, and concentrate.

Oxidation to the Carboxylic Acid:

The resulting diol can be selectively oxidized to the corresponding carboxylic acid using

standard methods, such as a two-step procedure involving protection of the secondary

alcohol, oxidation of the primary alcohol, and subsequent deprotection, to yield (S)-3-
Hydroxymyristic acid.

Protocol 2: Synthesis from (S)-Epichlorohydrin
This protocol utilizes the chiral building block (S)-epichlorohydrin to introduce the desired

stereochemistry.

Materials:

(S)-Epichlorohydrin

Undecylmagnesium bromide (Grignard reagent)

Copper(I) iodide (CuI)

Dry tetrahydrofuran (THF)

Sodium cyanide (NaCN)

Hydrogen peroxide (H₂O₂)

Sodium hydroxide (NaOH)

N,N-dicyclohexylamine

Standard workup and purification reagents

Procedure:

Epoxide Opening with Grignard Reagent:
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To a solution of (S)-epichlorohydrin (1.0 eq) in dry THF at -20 °C, add CuI (0.1 eq).

Slowly add undecylmagnesium bromide (1.1 eq) and allow the reaction to warm to room

temperature and stir overnight.

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl

ether.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

yield (S)-1,2-epoxytridecane.

Cyanide-mediated Ring Opening and Hydrolysis:

To a solution of (S)-1,2-epoxytridecane (1.0 eq) in a suitable solvent, add sodium cyanide

(1.2 eq) under controlled pH conditions.

After the epoxide opening is complete (monitored by TLC), perform an in-situ hydrolysis of

the resulting nitrile using alkaline hydrogen peroxide (NaOH and H₂O₂).

Acidify the reaction mixture and extract the crude (S)-3-hydroxymyristic acid.

Purification via Dicyclohexylammonium Salt:

Dissolve the crude acid in a suitable solvent and add N,N-dicyclohexylamine to form the

corresponding ammonium salt.

Recrystallize the salt from an appropriate solvent system to achieve high purity.

Treat the purified salt with an acid (e.g., dilute HCl) to regenerate the pure (S)-3-
hydroxymyristic acid.

Visualizations
Signaling Pathway of Lipid A via TLR4
The following diagram illustrates the signaling cascade initiated by the recognition of Lipid A

(containing (S)-3-hydroxymyristic acid) by the TLR4 receptor complex.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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